molecular formula C16H12F2N2OS B2477123 N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2,6-difluorobenzamide CAS No. 476277-37-9

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2,6-difluorobenzamide

Cat. No. B2477123
CAS RN: 476277-37-9
M. Wt: 318.34
InChI Key: GCJXKFVKUDBPGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2,6-difluorobenzamide, also known as DBT-10, is a small molecule inhibitor that has been extensively researched for its potential therapeutic applications. DBT-10 belongs to the class of benzothiazole derivatives, which have been shown to exhibit various biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.

Scientific Research Applications

Synthesis and Structural Characterization

Research on similar thiazole and benzothiazole derivatives demonstrates the importance of these compounds in the synthesis and structural characterization of novel materials and molecules. For instance, the preparation and structures of manganese carbonyl complexes incorporating thiosalicylato ligands have been explored, highlighting the potential for metal-organic frameworks and catalytic systems (Depree, Main, Nicholson, & Roberts, 1996) Depreeetal.,1996Depree et al., 1996. Such studies underscore the versatility of thiazole-based compounds in coordination chemistry and their potential as ligands in complexation reactions, which could extend to the compound .

Photophysical and Electrochemical Properties

Thiazolothiazole derivatives have been investigated for their strong fluorescence and reversible electrochromism, exhibiting properties attractive for optoelectronic and sensing applications (Woodward et al., 2017) Woodwardetal.,2017Woodward et al., 2017. The research into these compounds reveals the potential for N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2,6-difluorobenzamide to be used in the development of new fluorescent materials or electronic devices, given its structural similarities.

Antimicrobial Applications

The synthesis and antimicrobial screening of thiazolidin-4-one derivatives that incorporate a thiazole ring have shown significant potential in addressing microbial diseases (Desai, Rajpara, & Joshi, 2013) Desai, Rajpara, & Joshi, 2013. This suggests that related compounds, including this compound, could be explored for their antimicrobial properties, potentially leading to new therapeutic agents.

Corrosion Inhibition

Studies on thiazoles as corrosion inhibitors for metals in acidic environments (Farahati et al., 2019) Farahatietal.,2019Farahati et al., 2019 illustrate the potential application of thiazole derivatives in industrial and engineering contexts. This compound could similarly serve as a corrosion inhibitor, benefiting from the structural attributes that afford thiazoles their efficacy in protecting metals.

properties

IUPAC Name

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N2OS/c1-8-6-9(2)14-12(7-8)22-16(19-14)20-15(21)13-10(17)4-3-5-11(13)18/h3-7H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCJXKFVKUDBPGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=C(C=CC=C3F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.